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Executive Summary

AZD-4818 is a potent, orally active antagonist of the C-C chemokine receptor 1 (CCR1).[1] It
was investigated as a potential therapeutic agent for chronic obstructive pulmonary disease
(COPD), a progressive inflammatory lung disease. The rationale for its development centered
on the role of CCR1 in mediating the inflammatory cascade characteristic of COPD. This
technical guide provides a comprehensive overview of the research on AZD-4818 for COPD,
summarizing the available quantitative data, detailing experimental protocols from key studies,
and visualizing the underlying biological pathways and research workflows. While AZD-4818
demonstrated a favorable safety profile in clinical trials, it ultimately did not show a significant
beneficial effect in patients with moderate to severe COPD.[2][3] This document serves as an
in-depth resource for researchers and professionals in the field of respiratory drug
development.

Core Mechanism of Action and Rationale

AZD-4818 functions by inhibiting the binding of the CCR1 ligand, macrophage inflammatory
protein-1a (MIP-10), to its receptor.[1] This interaction is a key step in the recruitment and
activation of inflammatory cells, such as monocytes, neutrophils, and macrophages, to sites of
inflammation.[1] In the context of COPD, which is characterized by a chronic inflammatory
response to inhaled irritants like cigarette smoke, the CCR1 pathway is believed to play a
significant role.[4][5] Upregulation of CCR1 has been observed in COPD patients and is
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associated with disease severity.[5] Therefore, the therapeutic hypothesis was that by blocking
the CCR1 receptor, AZD-4818 could attenuate the inflammatory response in the lungs of
COPD patients, thereby alleviating symptoms and potentially modifying disease progression.

Signaling Pathway

The signaling cascade initiated by cigarette smoke exposure and leading to inflammation in
COPD involves the CCR1 pathway. Cigarette smoke extract can induce the upregulation of
CCR1, which, upon ligand binding, activates downstream signaling pathways including the
Janus kinase/signal transducers and activators of transcription (JAK/STAT) and nuclear factor-
KB (NF-kB) pathways.[4][6] This ultimately leads to the transcription of pro-inflammatory
cytokines and the recruitment of inflammatory cells.
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Caption: CCR1 Signaling Pathway in COPD Inflammation.
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Preclinical Research
In Vivo Animal Model

A key preclinical study utilized a cigarette smoking mouse model to evaluate the in vivo efficacy
of AZD-4818.[1]

o Experimental Protocol:

o Animal Model: Mice were exposed to cigarette smoke to induce a COPD-like inflammatory
phenotype.

o Intervention: AZD-4818 was administered via nebulized inhalation at doses ranging from
0.3 to 26 pg/kg for 5 days.[1]

o Primary Endpoint: The primary endpoint was the assessment of neutrophil influx into the
bronchoalveolar lavage (BAL) fluid.[1]

e Quantitative Data:

Animal Model Intervention Dosage Duration Outcome
Cigarette ) Inhibition of

. Nebulized AZD- o
Smoking Mouse 4818 0.3-26 pg/kg 5 days neutrophil influx
Model into BAL fluid[1]

Clinical Research: The NCT00629239 Trial

The primary clinical investigation of AZD-4818 in COPD was a Phase lla, double-blind,
placebo-controlled, randomized, parallel-group study (NCT00629239).[2][3][7]

Experimental Protocol
e Study Design:

o Objective: To assess the tolerability and efficacy of inhaled AZD-4818 in patients with
moderate to severe COPD.[2][3]
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[e]

Blinding: Double-blind.[2][3]

o

Control: Placebo.[2][3]

[¢]

Randomization: Parallel group.[2][3]

[¢]

Duration: 4 weeks of treatment.[2][3]

o Patient Population:
o Inclusion Criteria:
» Clinical diagnosis of COPD with symptoms for more than one year.[3]
» Current or ex-smokers with a smoking history of at least 10 pack-years.[3]

» Forced expiratory volume in 1 second (FEV1) between 40% and 80% of the predicted
normal value after administration of a short-acting bronchodilator.[3]

o Number of Participants: 65 patients were randomized, with 33 receiving AZD-4818 and 32
receiving placebo.[2]

o Demographics: The median age of the participants was 65.6 years, and 47 were male.[2]
* Intervention:

o Drug: AZD-4818.[2]

o Dosage: 300ug administered twice daily.[2][3]

o Delivery: Via Turbuhaler®.[2][3]
e Assessments:

o Safety: Monitored through the recording of adverse events.[2]

o Efficacy:
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» Lung Function: Forced Expiratory Volume in 1 second (FEV1) and morning Peak
Expiratory Flow (PEF).[2]

» Functional Capacity: 6-minute walk test.[2]

» Health Status and Dyspnea: Modified Medical Research Council (MMRC) dyspnoea
index, BODE index (Body-mass index, airflow Obstruction, Dyspnea, and Exercise
capacity), and the COPD Clinical Questionnaire (CCQ).[2]

o Pharmacokinetics: Plasma concentrations of AZD-4818 were measured after the first dose
and after 2 and 4 weeks of treatment.[2][3]

Quantitative Data

Efficacy Outcomes:

The study found no statistically significant difference between AZD-4818 and placebo for any of
the efficacy endpoints.[2][3]

AZD-4818 vs. Placebo

Endpoint . p-value
Difference

Change from baseline in FEV1  0.026 L 0.69[2][3]
Change from baseline in )

) -6 L/min 0.23[2][3]
morning PEF
6-minute walk test No significant difference Not reported[2][3]
MMRC dyspnoea index No significant difference Not reported[2][3]
BODE index No significant difference Not reported[2][3]
CCQ scores No significant difference Not reported[2][3]

Safety and Tolerability:

AZD-4818 was generally well tolerated.[2][3]
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Safety Parameter AZD-4818 (n=33) Placebo (n=32)
Treatment-related Adverse
13 14[2][3]
Events
2 (exacerbation [not treatment-
Serious Adverse Events related], deep vein thrombosis 0[2]3]
[treatment-related])
Discontinuations 7 42]

Pharmacokinetics:

Plasma concentrations of AZD-4818 indicated that patients were exposed to the drug as

expected.[2][3] Specific pharmacokinetic parameters from this study are not detailed in the

primary publication.

Research and Development Workflow

The development of AZD-4818 for COPD followed a logical progression from preclinical

investigation to clinical evaluation.
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Caption: AZD-4818 Development Workflow for COPD.
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Conclusion

The investigation of AZD-4818 for the treatment of COPD provides a valuable case study in
respiratory drug development. While the preclinical rationale was sound and the drug
demonstrated a good safety profile, the lack of clinical efficacy in a well-designed Phase lla trial
led to the discontinuation of its development for this indication.[2][3] These findings, which are
consistent with the lack of success of other CCR1 antagonists in various inflammatory
diseases, underscore the complexities of translating preclinical findings into clinical benefit.
This technical guide offers a comprehensive repository of the available data on AZD-4818 for
COPD, serving as a resource for future research in this area.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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